REACTION_CXSMILES
|
B(Br)(Br)Br.C1([O:10][C:11]2[C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=3)=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][N:12]=2)CCCC1>C(Cl)Cl>[O:10]=[C:11]1[NH:12][CH:13]=[C:14]([C:15]([O:17][CH3:18])=[O:16])[CH:19]=[C:20]1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC1=NC=C(C(=O)OC)C=C1C1=NC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
FILTRATION
|
Details
|
the resultant tan precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with copious amounts of H2O
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CC(=CN1)C(=O)OC)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |